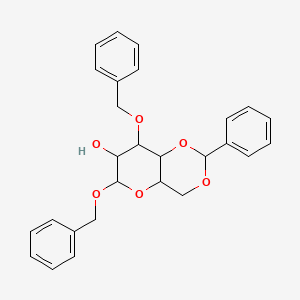

Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドは、分子式C27H28O6、分子量448.51 g/molの複雑な有機化合物です 。この化合物は、マンノース(糖の一種)の誘導体であり、ベンジル基とベンジリデン基で保護されているのが特徴です。主に生化学研究で使用され、化学、生物学、医学の分野でさまざまな用途があります。

2. 製法

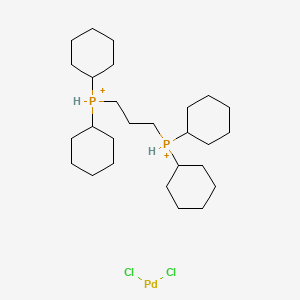

合成経路と反応条件: ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドの合成は、通常、マンノースのヒドロキシル基の保護を伴います。反応条件には、通常、無水条件下でのベンジルブロマイドと水素化ナトリウムの使用が含まれており、ヒドロキシル基を選択的に保護します 。

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は一般的に、スケールと効率を調整した、実験室での調製と同様の原則に従います。工業生産には、品質と収率を一定に保つために、連続式反応器と自動化システムが使用される場合があります。

3. 化学反応の分析

反応の種類: ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、カルボキシル基やアルデヒド基などの官能基を導入するために酸化できます。

還元: 還元反応は、保護基を除去したり、二重結合を還元したりするために使用できます。

置換: 求核置換反応により、ベンジル基を他の官能基で置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: メトキシドナトリウムやエトキシドナトリウムなどの試薬が、求核置換反応に使用されます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸やアルデヒドが生成され、還元によりアルコールやアルカンが生成される可能性があります。

4. 科学研究における用途

ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドは、科学研究で幅広い用途があります。

化学: 複雑な炭水化物や配糖体の合成における構成要素として使用されます。

生物学: この化合物は、炭水化物とタンパク質の相互作用や酵素のメカニズムを研究するために使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannoseThe reaction conditions often include the use of benzyl bromide and sodium hydride in anhydrous conditions to ensure the selective protection of the hydroxyl groups .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

科学的研究の応用

Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is used to study carbohydrate-protein interactions and enzyme mechanisms.

作用機序

ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンジル基とベンジリデン基は、立体障害と電子効果を提供し、化合物の反応性と結合親和性に影響を与えます。 これらの相互作用は、酵素活性を阻害したり、受容体の機能を調節したりすることができ、生化学研究においてこの化合物を貴重なものにします .

類似の化合物:

ベンジル 4,6-O-ベンジリデン-α-D-マンノピラノシド: 構造は似ていますが、3-O-ベンジル基がありません.

ベンジル 2,34,6-ジ-O-ベンジリデン-α-D-マンノピラノシド: 追加のベンジリデン基が含まれているため、より複雑です.

エチル 3-O-ベンジル-4,6-O-ベンジリデン-D-チオマンノピラノシド: エチル基と硫黄原子を含む、同様の構造です.

独自性: ベンジル 3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシドは、特定の保護基により独自性があり、独特の立体障害と電子特性を提供します。 これらの特性により、選択的なグリコシル化反応や有機合成における汎用性の高い中間体として特に有用です .

類似化合物との比較

Benzyl 4,6-O-benzylidene-a-D-mannopyranoside: Similar in structure but lacks the 3-O-benzyl group.

Benzyl 2,34,6-di-O-benzylidene-a-D-mannopyranoside: Contains additional benzylidene groups, making it more complex.

Ethyl 3-O-benzyl-4,6-O-benzylidene-D-thiomannopyranoside: Similar structure with an ethyl group and sulfur atom.

Uniqueness: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its specific protective groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective glycosylation reactions and as a versatile intermediate in organic synthesis .

特性

IUPAC Name |

2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)